rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride
Übersicht
Beschreibung
“rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride” is a chemical compound with the molecular formula C20H24ClNO4 . It is available for purchase as a reference standard for neurology research chemicals and analytical standards .
Molecular Structure Analysis
The molecular structure of “rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride” can be represented by the InChI string:InChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14 (3-5-16)18-8-9-21-11-15 (18)12-23-17-6-7-19-20 (10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H/t15-,18-;/m0./s1
. This string is a standard way of representing the molecule’s structure and can be used to generate a 3D model of the molecule.
Wissenschaftliche Forschungsanwendungen
Neurology
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: is utilized as a reference standard in neurology research. It aids in the study of neurological pathways and disorders, particularly those related to serotonin uptake. This compound is instrumental in developing treatments for conditions like depression, anxiety, and neurodegenerative diseases .
Pharmacology
In pharmacology, this compound is explored for its potential as an antidepressant. It’s used to understand the pharmacodynamics and pharmacokinetics of new drug formulations. Researchers also investigate its interactions with other pharmaceuticals and its role in treating psychiatric conditions .
Biochemistry
Biochemists use rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride to study the biochemical pathways of serotonin reuptake. It serves as a tool to dissect the molecular mechanisms of selective serotonin reuptake inhibitors (SSRIs) and their impact on cellular signaling .
Medicinal Chemistry
The compound’s role in medicinal chemistry involves the synthesis of new antidepressant molecules. It’s a key ingredient in the development of novel therapeutic agents that target mental health disorders. Its structure-function relationship is pivotal in designing drugs with improved efficacy and reduced side effects .
Analytical Chemistry
Analytical chemists employ this compound as a standard for calibrating instruments and validating analytical methods. It’s crucial in developing assays to quantify the presence of SSRIs in biological samples and ensuring the quality of pharmaceutical products .
Organic Chemistry
Organic chemists study rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride to understand its synthesis and reactivity. It’s used to refine synthetic pathways and create more efficient methods for producing SSRIs and related compounds .
Clinical Research
In clinical research, this compound is pivotal in conducting trials to assess the efficacy and safety of new SSRI formulations. It helps in understanding the therapeutic potential and risk profile of new drugs intended for the treatment of psychiatric disorders .
Toxicology
Toxicologists study rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride to evaluate its safety profile. It’s used to determine the toxic effects of SSRIs on biological systems and to develop guidelines for safe usage .
Wirkmechanismus
Target of Action
It is related to paroxetine , which is a selective serotonin reuptake inhibitor (SSRI) . SSRIs primarily target the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, SSRIs increase the extracellular level of the neurotransmitter serotonin, thereby enhancing serotonergic neurotransmission.
Mode of Action
The mode of action of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is likely similar to that of Paroxetine, given their chemical relation . Paroxetine binds to the serotonin transporter, blocking the reuptake of serotonin and leading to increased serotonin concentrations in the synaptic cleft . This results in prolonged serotonergic effects on the postsynaptic neuron and leads to various downstream effects depending on the specific neural circuitry of the serotonin pathways.
Biochemical Pathways
As an ssri, it is likely to affect the serotonergic pathways in the brain . Increased serotonin in the synaptic cleft can lead to downregulation and desensitization of serotonin receptors in the long term, which is thought to contribute to the therapeutic effects of SSRIs.
Result of Action
As an ssri, its primary effect is to increase the extracellular concentrations of serotonin, which can lead to various downstream effects depending on the specific neural circuitry of the serotonin pathways .
Eigenschaften
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H/t15-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRXGIJCIOCNHB-NKGQWRHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747434 | |
Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127017-74-7 | |
Record name | 3-((Benzodioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride, (3S,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127017747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-(+/-)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-METHOXYPHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK9IKM6NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.